molecular formula C20H19N3O3S B11055487 1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione

Cat. No.: B11055487
M. Wt: 381.4 g/mol
InChI Key: WHNLVQQKPBBIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione is a complex organic compound featuring a pyrrole ring substituted with a phenyl group and a thiophen-2-ylcarbonyl-piperidin-4-ylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Attachment of Piperidine and Thiophene Moieties: The piperidine ring is often introduced via nucleophilic substitution reactions, followed by the attachment of the thiophene ring through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

1-phenyl-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrole-2,5-dione

InChI

InChI=1S/C20H19N3O3S/c24-18-13-16(19(25)23(18)15-5-2-1-3-6-15)21-14-8-10-22(11-9-14)20(26)17-7-4-12-27-17/h1-7,12-14,21H,8-11H2

InChI Key

WHNLVQQKPBBIBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.